Ethyl 5-(benzylamino)-3-phenyl-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 5-(benzylamino)-3-phenyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with benzylamino and phenyl groups, as well as an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzylamino)-3-phenyl-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-phenyl-1,2,4-triazine-6-carboxylate with benzylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzylamino)-3-phenyl-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The benzylamino and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine derivatives with reduced aromaticity.
Scientific Research Applications
Ethyl 5-(benzylamino)-3-phenyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzylamino)-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Ethyl 5-(benzylamino)-3-phenyl-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives, such as:
- Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate
- Ethyl 5-(dimethylamino)-3-phenyl-1,2,4-triazine-6-carboxylate
- Ethyl 5-(phenylamino)-3-phenyl-1,2,4-triazine-6-carboxylate
These compounds share a similar core structure but differ in the nature of the substituents on the triazine ring. The unique combination of benzylamino and phenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-(benzylamino)-3-phenyl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-25-19(24)16-18(20-13-14-9-5-3-6-10-14)21-17(23-22-16)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNHTMIMVNUJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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